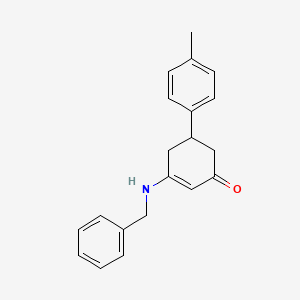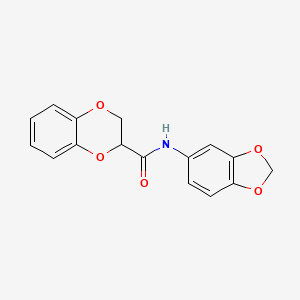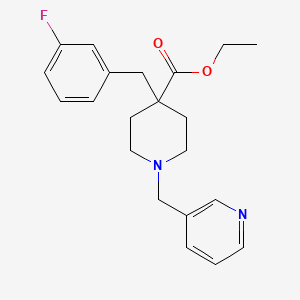
4-(4-morpholinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
4-(4-morpholinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Ro 31-8220, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), which has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-(4-morpholinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide 31-8220 inhibits PKC by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which induce a conformational change in the enzyme and expose the ATP-binding site. This compound 31-8220 competes with ATP for binding to the site, leading to the inhibition of PKC activity.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have various biochemical and physiological effects, depending on the cell type and the PKC isoform targeted. It has been reported to induce apoptosis in cancer cells, inhibit insulin secretion in pancreatic β-cells, reduce inflammation in macrophages, and protect neurons from oxidative stress. This compound 31-8220 has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-morpholinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide 31-8220 has several advantages as a tool for studying PKC. It is a potent and selective inhibitor of PKC, with minimal off-target effects on other kinases. It is also cell-permeable and can be easily administered to cells or animals. However, this compound 31-8220 has some limitations in lab experiments. It can have cytotoxic effects at high concentrations, which may affect the interpretation of results. It can also have variable effects on different PKC isoforms, which may complicate the analysis of PKC signaling pathways.
Direcciones Futuras
There are several future directions for the study of 4-(4-morpholinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide 31-8220 and its potential therapeutic applications. One direction is to investigate the role of PKC in the regulation of autophagy, a cellular process that plays a critical role in cancer, neurodegeneration, and aging. Another direction is to explore the use of this compound 31-8220 in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the development of more potent and selective PKC inhibitors, based on the structure of this compound 31-8220, may lead to the discovery of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-(4-morpholinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC isoforms α, β, γ, δ, and ε, which are involved in the regulation of cell growth, differentiation, apoptosis, and signal transduction. This compound 31-8220 has been used to investigate the role of PKC in cancer, diabetes, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(18-12-16-2-1-9-22-16)15-5-3-14(4-6-15)13-19-7-10-21-11-8-19/h3-6,16H,1-2,7-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXVDKWNGRPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3928204.png)
![2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide](/img/structure/B3928209.png)

![10-acetyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928233.png)
![2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3928238.png)
![8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3928251.png)

![4-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928262.png)
![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B3928281.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3928282.png)
![3-bromo-4-methoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928290.png)